molecular formula C20H21N3O5S B2598371 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351588-00-5

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2598371
CAS No.: 1351588-00-5
M. Wt: 415.46
InChI Key: FQRXYMQHTKYBTJ-UHFFFAOYSA-N
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Description

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a thiophene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling and Oxalate Formation: The final step involves coupling the azetidine, thiophene, and oxadiazole intermediates, followed by the formation of the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe or ligand for studying biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor binding, and other biochemical phenomena.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzylazetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate: Similar structure but lacks the dimethyl substitution on the benzyl group.

    5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate: Similar structure with a single methyl substitution on the benzyl group.

    5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of structural features, including the dimethyl-substituted benzyl group, the azetidine ring, the thiophene moiety, and the oxadiazole ring

Properties

IUPAC Name

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.C2H2O4/c1-12-5-6-13(2)14(8-12)9-21-10-15(11-21)18-19-17(20-22-18)16-4-3-7-23-16;3-1(4)2(5)6/h3-8,15H,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXYMQHTKYBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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